chemical structure of 4-Bromo-2-(4-methoxyphenyl)thiazole
chemical structure of 4-Bromo-2-(4-methoxyphenyl)thiazole
An In-depth Technical Guide to the Synthesis, Structure, and Potential of 4-Bromo-2-(4-methoxyphenyl)thiazole
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, present in over 18 FDA-approved drugs and more than 70 experimental therapeutic agents. Thiazole derivatives exhibit a vast range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The ability to readily functionalize the thiazole core at various positions allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic profiles. This guide focuses on a specific, synthetically valuable derivative: 4-Bromo-2-(4-methoxyphenyl)thiazole, exploring its synthesis, structural characterization, and the scientific rationale behind its design for researchers in drug development.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most direct and reliable method for constructing the 2,4-disubstituted thiazole core of the title compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[4] This reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] The aromaticity of the resulting thiazole ring provides a strong thermodynamic driving force for the reaction.[7]
Conceptual Workflow
The synthesis is a convergent process where two key fragments, containing the desired substituents, are coupled to form the heterocyclic core. The logic dictates selecting starting materials where the final substituents are already in place.
Caption: Synthetic workflow for 4-Bromo-2-(4-methoxyphenyl)thiazole.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.
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Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of the 4-methoxythiobenzamide attacking the electrophilic α-carbon of the 2-bromo-1-(4-bromophenyl)ethanone. This S-alkylation step forms an isothioamide intermediate.
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Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic ring, a thiazoline alcohol intermediate.
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Dehydration: The final step is an acid- or heat-catalyzed elimination of a water molecule (dehydration) from the thiazoline alcohol. This dehydration step results in the formation of a double bond within the ring, yielding the stable, aromatic 4-Bromo-2-(4-methoxyphenyl)thiazole.[5][7]
Caption: Mechanistic steps of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is a representative procedure based on established Hantzsch syntheses.[5]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxythiobenzamide (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 5-10 mL per mmol).
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq).
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct.[5]
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Isolation: The product, being poorly soluble in water, will often precipitate. Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
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Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-Bromo-2-(4-methoxyphenyl)thiazole.
Structural Elucidation and Spectroscopic Signature
Confirming the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive fingerprint of 4-Bromo-2-(4-methoxyphenyl)thiazole.
Spectroscopic Data Summary
The following table outlines the expected data from key analytical techniques used for structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | ~7.9-8.1 ppm (d, 2H): Protons on the methoxyphenyl ring ortho to the thiazole. ~7.0-7.2 ppm (d, 2H): Protons on the methoxyphenyl ring meta to the thiazole. ~7.5-7.7 ppm (s, 1H): Proton at the C5 position of the thiazole ring.[8] ~3.9 ppm (s, 3H): Protons of the methoxy (-OCH₃) group. |
| ¹³C NMR | ~165-175 ppm: C2 of the thiazole ring (attached to N and S).[9] ~145-155 ppm: C4 of the thiazole ring.[9] ~110-120 ppm: C5 of the thiazole ring.[9] ~160-165 ppm: C of the methoxyphenyl ring attached to the methoxy group. ~114-135 ppm: Other aromatic carbons. ~55-56 ppm: Carbon of the methoxy (-OCH₃) group.[10] |
| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. Isotopic Pattern: A characteristic M+ and M+2 pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |
| IR Spectroscopy | ~1600 cm⁻¹: C=N stretching of the thiazole ring. ~1500-1450 cm⁻¹: Aromatic C=C stretching. ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. ~600-700 cm⁻¹: C-S stretching vibrations.[11] |
Causality of Spectroscopic Signals
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¹H NMR: The distinct chemical environments of the protons lead to predictable signals. The protons on the methoxyphenyl ring form a classic AA'BB' system (appearing as two doublets) due to symmetry. The lone proton on the electron-rich thiazole ring appears as a sharp singlet. The methoxy protons are shielded and also appear as a singlet.
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¹³C NMR: The chemical shifts of the carbons in the thiazole ring are highly characteristic. The C2 carbon, being bonded to two heteroatoms (N and S), is the most deshielded.[9] The carbon attached to the bromine (C4) is also significantly shifted.
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Mass Spectrometry: The presence of bromine is unequivocally confirmed by its isotopic signature. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks of almost identical height separated by 2 mass units.
Physicochemical Properties and Potential Applications
The structural features of 4-Bromo-2-(4-methoxyphenyl)thiazole suggest its potential as a valuable intermediate or a biologically active agent itself.
Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNOS | |
| Molecular Weight | 270.15 g/mol | |
| XLogP3 | ~3.8 | (Predicted) |
| Hydrogen Bond Donors | 0 | (Predicted) |
| Hydrogen Bond Acceptors | 3 (N, O, S) | (Predicted) |
Rationale for Potential Biological Activity
The molecule combines three key pharmacophores that are frequently associated with biological activity:
-
Thiazole Core: As established, this is a privileged scaffold in medicinal chemistry, known for its diverse biological roles.[2]
-
4-Methoxyphenyl Group: This moiety is present in numerous active pharmaceutical ingredients. The methoxy group can act as a hydrogen bond acceptor and its orientation can be crucial for binding to biological targets. The bis(4-methoxyphenyl) moiety, for instance, is known to be essential for potent cyclooxygenase inhibition in some compound series.[12]
-
Bromo Substituent: The bromine atom at the 4-position significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability. Furthermore, the bromine can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized as important for drug-receptor binding. The presence of an electron-withdrawing group on the phenyl ring attached to a thiazole has been shown to result in good antibacterial activity.[8]
This combination of features makes 4-Bromo-2-(4-methoxyphenyl)thiazole and its derivatives promising candidates for screening in various therapeutic areas, particularly as anticancer and antimicrobial agents, where related thiazole structures have shown significant promise.[8]
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- 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
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